molecular formula C12H18N2OS B5450820 1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(2-THIENYL)-1-ETHANONE

1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(2-THIENYL)-1-ETHANONE

Cat. No.: B5450820
M. Wt: 238.35 g/mol
InChI Key: UEUAQBDGTGXKGQ-UHFFFAOYSA-N
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Description

1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(2-THIENYL)-1-ETHANONE is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound features a thienyl group, which is a sulfur-containing aromatic ring, and an ethanone group, which is a ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(2-THIENYL)-1-ETHANONE typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors containing nitrogen atoms.

    Introduction of the Thienyl Group: This step involves the attachment of the thienyl group to the diazepane ring through a suitable coupling reaction.

    Formation of the Ethanone Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(2-THIENYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be studied for its interactions with biological molecules.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(2-THIENYL)-1-ETHANONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane Derivatives: Compounds with similar diazepane rings but different substituents.

    Thienyl Ketones: Compounds with thienyl groups and ketone functionalities.

Uniqueness

1-(4-METHYL-1,4-DIAZEPAN-1-YL)-2-(2-THIENYL)-1-ETHANONE is unique due to the combination of its diazepane ring, thienyl group, and ethanone functionality, which may confer specific chemical and biological properties.

Properties

IUPAC Name

1-(4-methyl-1,4-diazepan-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-13-5-3-6-14(8-7-13)12(15)10-11-4-2-9-16-11/h2,4,9H,3,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUAQBDGTGXKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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